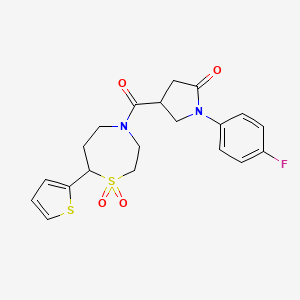
4-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H21FN2O4S2 and its molecular weight is 436.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one , identified by its CAS number 2034382-01-7, is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of its biological properties, including antibacterial and antifungal activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H16F3N2O4S2 with a molecular weight of 419.4 g/mol. The structure features a thiazepane ring, which is a seven-membered heterocyclic compound containing both sulfur and nitrogen atoms. The presence of thiophene groups and a carbonyl moiety contributes to its biological activity.
Antibacterial Activity
Research has indicated that the compound exhibits significant antibacterial properties. A study on similar thiazepane derivatives demonstrated moderate antibacterial activity against various bacterial strains with a minimum inhibitory concentration (MIC) greater than 100 µg/mL . The mechanism involves interference with bacterial cell membrane integrity, leading to cell lysis.
Antifungal Activity
In addition to antibacterial effects, the compound also displays antifungal activity. It has been shown to inhibit the growth of several fungal strains with an MIC value greater than 50 µg/mL . This suggests potential applications in treating fungal infections.
The biological activity of this compound is attributed to its ability to interact with essential cellular targets. It acts as a Michael acceptor, forming covalent bonds with thiol-containing biomolecules like cysteine residues in proteins. This interaction disrupts vital cellular functions, leading to antimicrobial effects .
Case Study 1: Antimicrobial Assessment
A recent study evaluated the antimicrobial activity of various thiophene-based compounds, including derivatives similar to the one . The findings highlighted that compounds with structural motifs akin to our target compound showed promising results against both Gram-positive and Gram-negative bacteria as well as fungi .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to target proteins involved in bacterial metabolism. These studies revealed strong binding interactions with dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS), suggesting that these proteins could be potential targets for therapeutic intervention .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is essential to compare it with other thiazepane derivatives:
| Compound | Biological Activity | MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Compound A | Antibacterial | >100 | Membrane disruption |
| Compound B | Antifungal | >50 | Cell wall synthesis inhibition |
| Target Compound | Antibacterial & Antifungal | >100 / >50 | Michael addition reaction |
Propiedades
IUPAC Name |
4-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4S2/c21-15-3-5-16(6-4-15)23-13-14(12-19(23)24)20(25)22-8-7-18(17-2-1-10-28-17)29(26,27)11-9-22/h1-6,10,14,18H,7-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKBIKLTTAYCJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














